![molecular formula C18H20BrNO2 B14177421 (2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine CAS No. 920802-41-1](/img/structure/B14177421.png)
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of bromine and methoxy groups in the structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-bromoaniline with an appropriate reagent to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with morpholine under specific reaction conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine: Similar structure with a chlorine atom instead of bromine.
(2R)-2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine: Similar structure with a fluorine atom instead of bromine.
(2R)-2-(4-iodophenyl)-4-[(4-methoxyphenyl)methyl]morpholine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity and interactions with molecular targets.
Properties
CAS No. |
920802-41-1 |
|---|---|
Molecular Formula |
C18H20BrNO2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine |
InChI |
InChI=1S/C18H20BrNO2/c1-21-17-8-2-14(3-9-17)12-20-10-11-22-18(13-20)15-4-6-16(19)7-5-15/h2-9,18H,10-13H2,1H3/t18-/m0/s1 |
InChI Key |
FCBNPQTWCCXYMX-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CCO[C@@H](C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


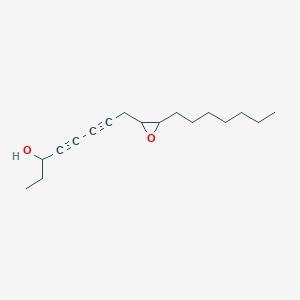
![8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177350.png)

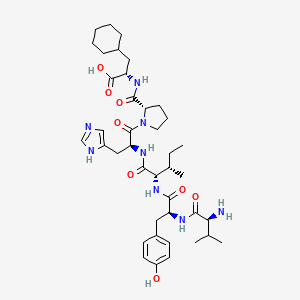
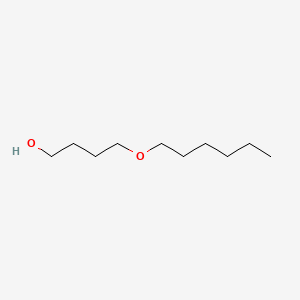
![(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14177379.png)
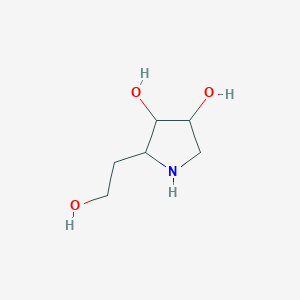
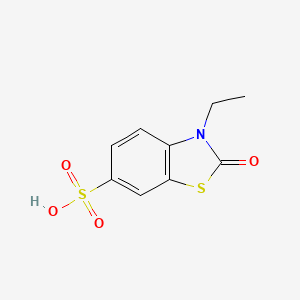
![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
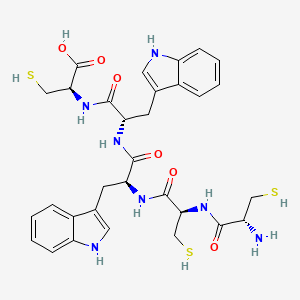
![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)

![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
